molecular formula C14H19N5O B8291397 5-(Piperidin-4-ylmethoxy)quinazoline-2,4-diamine

5-(Piperidin-4-ylmethoxy)quinazoline-2,4-diamine

Cat. No. B8291397
M. Wt: 273.33 g/mol
InChI Key: QCFDMNMKUJDLQR-UHFFFAOYSA-N
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Patent
US07985755B2

Procedure details

4-(2,4-Diamino-quinazolin-5-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (16.4 g; 44.0 mmol) was suspended in 80 mL of dioxane and 4M HCl in dioxane (176 mL, 176 mmol) was added changing the mixture from homogenous to heterogenous. After 5 hrs of stirring at room temperature, solids were filtered off and rinsed once with ether. Solids were triturated with 1 N NaOH for 30 minutes. Solids were collected by filtration and dried to yield 5-(piperidin-4-ylmethoxy)quinazoline-2,4-diamine. (9.05 g; 75% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
176 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][O:15][C:16]2[CH:25]=[CH:24][CH:23]=[C:22]3[C:17]=2[C:18]([NH2:27])=[N:19][C:20]([NH2:26])=[N:21]3)[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>O1CCOCC1>[NH:8]1[CH2:13][CH2:12][CH:11]([CH2:14][O:15][C:16]2[CH:25]=[CH:24][CH:23]=[C:22]3[C:17]=2[C:18]([NH2:27])=[N:19][C:20]([NH2:26])=[N:21]3)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
16.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)COC1=C2C(=NC(=NC2=CC=C1)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
176 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 5 hrs of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
solids were filtered off
WASH
Type
WASH
Details
rinsed once with ether
CUSTOM
Type
CUSTOM
Details
Solids were triturated with 1 N NaOH for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1CCC(CC1)COC1=C2C(=NC(=NC2=CC=C1)N)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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